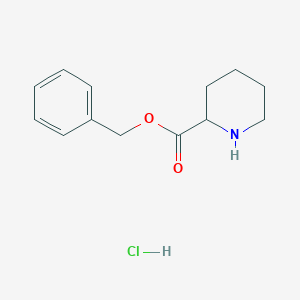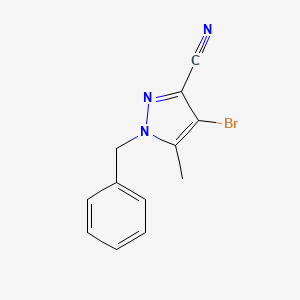
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile
Overview
Description
Synthesis Analysis
Pyrazoles can be synthesized through various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .Scientific Research Applications
Antimicrobial Activities
Research shows that derivatives of 1H-pyrazole-4-carbonitrile, such as 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, have been synthesized and evaluated as antimicrobial agents. For instance, Al‐Azmi and Mahmoud (2020) in ACS Omega investigated novel derivatives of 1H-pyrazole-4-carbonitrile and found them to have potential antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Synthesis of Novel Compounds
Aldol condensation and multicomponent condensation reactions have been utilized to create new derivatives of pyrazole-4-carbonitrile. Ali et al. (2016) explored these reactions to afford new substituted pyrazoles and related compounds, demonstrating the compound's versatility in synthesis (Ali, Ragab, Abdelghafar, & Farag, 2016).
Potential in Biological Activities
The synthesis and biological activity of adenosine analogs involving pyrazole-4-carbonitrile derivatives have been studied. Berry et al. (1994) investigated novel azapentalene adenosine analogs and their potential biological activities, showcasing the compound's applications in biological chemistry (Berry, Wotring, Drach, & Townsend, 1994).
Application in Fluorine-Containing Derivatives
The compound has been used in the synthesis of fluorine-containing derivatives. Rao et al. (2006) researched the 1,3-dipolar cycloaddition reaction to form N-methyl-pyrazole derivatives, indicating its use in creating fluorine-substituted compounds (Rao, Lingaiah, Yadla, Rao, Ravikumar, Swamy, & Narsimulu, 2006).
Synthesis of Imidazo[1,2-b]pyrazole Derivatives
Another application is seen in the synthesis of imidazo[1,2-b]pyrazole derivatives. Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) developed a new series of these derivatives, illustrating the compound's role in heterocyclic chemistry (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
properties
IUPAC Name |
1-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)15-16(9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFINPHAPQHXREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736099 | |
| Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
CAS RN |
863752-24-3 | |
| Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

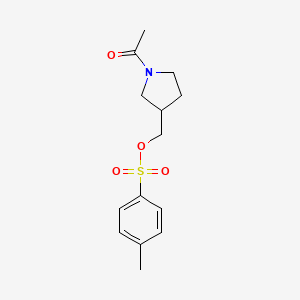
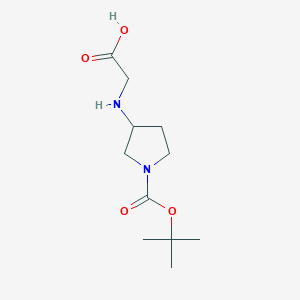


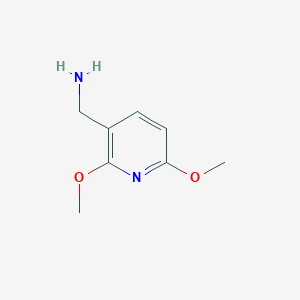

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)

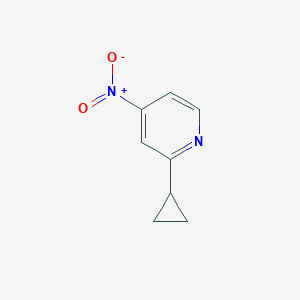
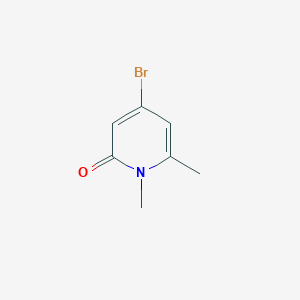
![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)

